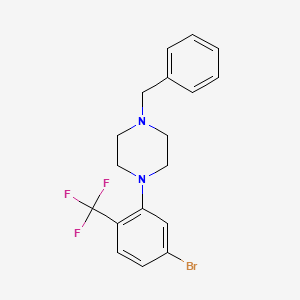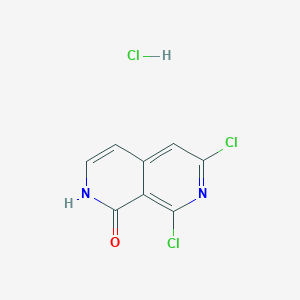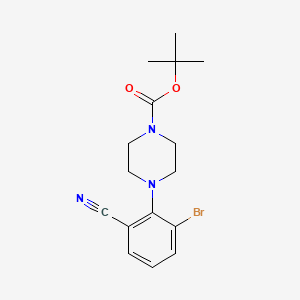
Boc-オキシマ
概要
説明
Boc-Oxyma is a compound used in peptide synthesis .
Synthesis Analysis
Boc-Oxyma is involved in the peptide-bond formation, which is a key process in the synthesis of peptide oligomers . Carbodiimides, which combine strong acylation potency and smooth reaction conditions, are commonly used in the presence of additives like Boc-Oxyma .This side reaction is likely favored by the peculiar structure of Boc-Oxyma .
科学的研究の応用
ペプチド合成
Boc-オキシマはペプチド合成において広く使用されています。 これはラセミ化抑制剤として作用し、非爆発性であるため、HOBtなどの従来の試薬よりも好まれています 。これは、ペプチドのカップリング効率と純度を高める固相ペプチド合成(SPPS)において特に有用です。
アミド結合形成
アミド結合の形成において、Boc-オキシマは収率とラセミ化の低減においてベンゾトリアゾール試薬を凌駕することが示されています 。これは、高い忠実度で複雑なペプチドとタンパク質を合成するための優れた選択肢となります。
溶液相ペプチド化学
Boc-オキシマとその誘導体は、溶液相ペプチド化学においても価値があります。 これらは、さまざまな溶媒中のペプチドの溶解性を向上させるために使用され、これは長鎖または複雑なペプチド鎖の合成にとって重要です .
複雑なペプチドの合成
Boc-オキシマは、Aib-エンケファリンペンタペプチドなどの要求の厳しい配列の合成に成功裏に使用されてきました。 カップリング中の感受性のあるアミノ酸の完全性を維持する際のその有効性は、生物学的に活性なペプチドの合成に非常に役立ちます .
Safety and Hazards
将来の方向性
The suppression of side reactions is one of the most important objectives in peptide synthesis, where highly reactive compounds like Boc-Oxyma are involved . Future research may focus on the investigation of the mechanism of this rearrangement and the optimization of the coupling reaction conditions to control it . These results can be taken into account for the design of novel efficient oxime-based coupling reagents .
作用機序
Target of Action
The primary targets of Boc-Oxyma are carboxylic acids and amines involved in peptide synthesis . It acts as an efficient coupling reagent for racemization-free esterification, thioesterification, and amidation reactions .
Mode of Action
Boc-Oxyma interacts with its targets by activating the carboxylic group of an amino acid into an electrophilic center . This activation generates a racemizable intermediate during peptide bond formation . Boc-Oxyma is known for its excellent ability to suppress racemization .
Biochemical Pathways
Boc-Oxyma affects the biochemical pathways involved in peptide synthesis. It is used in the Lossen rearrangement to synthesize urea, amino acid esters, and thioamino acid esters . It is also used in the synthesis of amides, peptides, esters, thioesters, and hydroxamic acids .
Pharmacokinetics
It is known that boc-oxyma is an environmentally friendly reagent . It only generates Oxyma as a solid byproduct, which can be easily recycled and reused for the synthesis of the same reagent .
Result of Action
The molecular and cellular effects of Boc-Oxyma’s action are primarily seen in its ability to suppress racemization and enhance coupling efficiency during amide bond formation . This leads to the production of racemization-free peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-Oxyma. For instance, the presence of strong acids and other activators of the oxime hydroxyl group can trigger side reactions, such as the Beckmann rearrangement . The mechanism of this rearrangement and the optimization of the coupling reaction conditions to control it have been investigated .
生化学分析
Biochemical Properties
Boc-Oxyma plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds. Boc-Oxyma interacts with enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the stabilization of intermediates and suppression of side reactions, ensuring high yields and purity of the synthesized peptides .
Cellular Effects
Boc-Oxyma influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in peptide synthesis, leading to changes in protein expression levels. Boc-Oxyma can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses. Additionally, it impacts cellular metabolism by altering the flux of metabolites involved in peptide synthesis .
Molecular Mechanism
The molecular mechanism of Boc-Oxyma involves its interaction with biomolecules at the molecular level. Boc-Oxyma binds to the active sites of enzymes, inhibiting or activating their functions. It forms stable complexes with carbodiimides, facilitating the formation of peptide bonds. Boc-Oxyma also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions result in changes in cellular processes and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Oxyma change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that Boc-Oxyma maintains its effectiveness in peptide synthesis for several hours, but prolonged exposure can lead to reduced activity. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating potential impacts on cell viability and protein synthesis .
Dosage Effects in Animal Models
The effects of Boc-Oxyma vary with different dosages in animal models. At low doses, Boc-Oxyma enhances peptide synthesis without significant adverse effects. At high doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve optimal peptide synthesis without causing harm to the cells .
Metabolic Pathways
Boc-Oxyma is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomes, facilitating the formation of peptide bonds. Boc-Oxyma also affects metabolic flux by altering the levels of metabolites involved in peptide synthesis. These interactions contribute to the overall efficiency and yield of the synthesized peptides .
Transport and Distribution
Within cells and tissues, Boc-Oxyma is transported and distributed through specific transporters and binding proteins. It can be localized to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Boc-Oxyma’s distribution within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
Boc-Oxyma exhibits specific subcellular localization, which affects its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. Boc-Oxyma’s localization to the endoplasmic reticulum and Golgi apparatus is crucial for its role in peptide synthesis. These subcellular localizations ensure efficient peptide bond formation and minimize side reactions .
特性
IUPAC Name |
ethyl (2E)-2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPXWMOYWXFBG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC(=O)OC(C)(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and what makes it useful in organic synthesis?
A1: Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, commonly known as Boc-Oxyma, is a coupling reagent used for forming amide bonds. It's particularly useful for synthesizing peptides, esters, thioesters, ureas, carbamates, and thiocarbamates. [, ] Its popularity stems from its ability to facilitate these reactions with minimal racemization of chiral centers, a critical concern when working with optically active molecules like amino acids. [, ] Additionally, Boc-Oxyma offers environmental benefits compared to some other coupling reagents. Its synthesis is relatively straightforward, and the primary byproduct, Oxyma, can be easily recovered and reused to make more Boc-Oxyma, reducing waste. []
Q2: How does Boc-Oxyma achieve racemization-free coupling reactions?
A2: While the exact mechanism is still under investigation, researchers believe that Boc-Oxyma operates similarly to the well-known coupling agent COMU (1-[1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]uronium hexafluorophosphate). [] This suggests it likely proceeds through a reactive intermediate that minimizes the opportunity for racemization at the chiral center of the activated amino acid. [, ]
Q3: What specific applications have been demonstrated for Boc-Oxyma in peptide synthesis?
A3: Boc-Oxyma has proven effective for both solid-phase and solution-phase peptide synthesis. [] Its efficiency in minimizing racemization is particularly beneficial in these applications, as it allows for the construction of peptides with defined stereochemistry, which is crucial for their biological activity.
Q4: Beyond peptide synthesis, what other types of compounds can be synthesized using Boc-Oxyma?
A4: Boc-Oxyma has shown versatility in facilitating the formation of a variety of bonds. Researchers have successfully used it to synthesize esters and thioesters from carboxylic acids. [] Additionally, it has proven effective for creating ureas, carbamates, and thiocarbamates through a Lossen rearrangement reaction starting from hydroxamic acids. []
Q5: Are there any comparative studies available on Boc-Oxyma's performance against other commonly used coupling reagents?
A5: While the provided research papers highlight Boc-Oxyma's effectiveness and advantages, direct comparative studies against a range of other coupling reagents were not discussed. Further research exploring its performance characteristics (yield, racemization suppression, reaction time, etc.) compared to alternatives under various reaction conditions would be valuable. This would provide a more comprehensive understanding of its strengths and potential limitations.
- Subhas Chandra Mandal, Kaushik Chakraborti, Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis,
- Kaushik Chakraborti, Ethyl 2‐(tert‐Butoxycarbonyloxyimino)‐2‐cyanoacetate (Boc‐Oxyma): An Efficient Reagent for the Racemization Free Synthesis of Ureas, Carbamates and Thiocarbamates via Lossen Rearrangement,
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


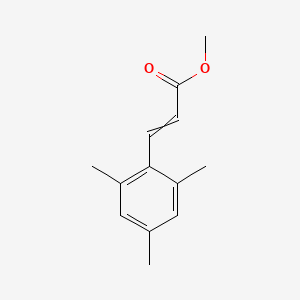

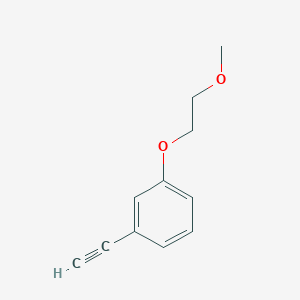
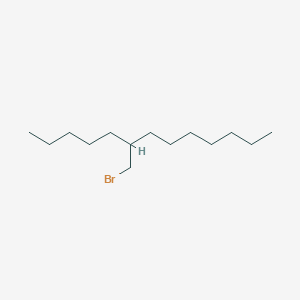
![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)

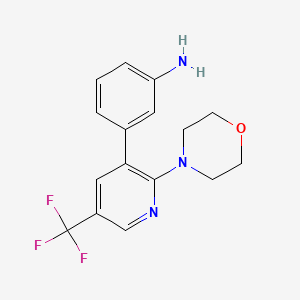
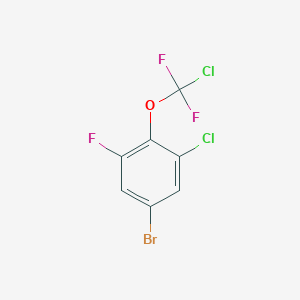

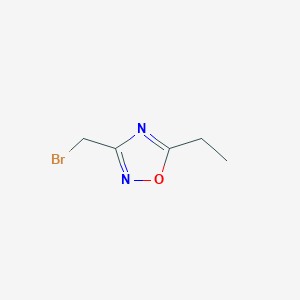
![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
